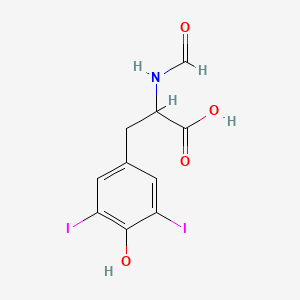
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a compound of significant interest in various scientific fields. It is an endogenous metabolite and plays a crucial role in biochemical processes, particularly in the biosynthesis of thyroid hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid typically involves the iodination of L-tyrosine. One efficient method is the solvent-free iodination of L-tyrosine using 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid. This reaction occurs at room temperature and yields high purity diiodotyrosine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same iodination reaction but with optimized conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of iodine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophilic aromatic substitution using reagents like iodine and a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for thyroid function.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the production of iodinated compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid involves its role as a precursor in the biosynthesis of thyroid hormones. It is iodinated to form diiodotyrosine, which then couples with other iodinated tyrosine residues to produce thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Similar Compounds
L-3,5-Diiodotyrosine: A direct precursor in the synthesis of thyroid hormones.
Monoiodotyrosine: Another iodinated derivative of tyrosine involved in thyroid hormone synthesis.
Thyroxine (T4): A thyroid hormone produced from the coupling of diiodotyrosine residues.
Triiodothyronine (T3): Another thyroid hormone formed from the coupling of monoiodotyrosine and diiodotyrosine residues.
Uniqueness
(S)-2-Formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is unique due to its specific structure and role in thyroid hormone biosynthesis. Its diiodinated form allows it to participate directly in the formation of essential thyroid hormones, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H9I2NO4 |
|---|---|
Molecular Weight |
460.99 g/mol |
IUPAC Name |
2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17) |
InChI Key |
VHMVURRYXKQJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)



![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)
